molecular formula C22H43N5O16S-2 B000235 Isepacin CAS No. 67814-76-0

Isepacin

Cat. No. B000235
CAS RN: 67814-76-0
M. Wt: 665.7 g/mol
InChI Key: DDXRHRXGIWOVDQ-MGAUJLSLSA-L
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as Isepacin, often involves palladium-catalyzed intramolecular dehydrogenative cross-coupling reactions. For instance, the construction of fused N-heterocyclic scaffolds, a process relevant to the synthesis of Isepacin, utilizes Pd(OAc)2-catalyzed reactions between tertiary enamides and arenes to synthesize isoindolobenzazepine alkaloids under mild conditions (Zhu, Tong, Zhu, & Wang, 2019). This method highlights the versatility of palladium catalysis in synthesizing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds similar to Isepacin can be elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy. For azepine-based molecules, these techniques provide detailed insights into the molecular framework and functional groups present (Kollur, Castro, Frau, & Glossman‐Mitnik, 2019). Understanding the molecular structure is crucial for predicting chemical reactivity and interactions.

Chemical Reactions and Properties

Chemical reactivity properties of azepin-based molecules, indicative of compounds like Isepacin, are studied through Conceptual Density Functional Theory (CDFT). This approach estimates the global and local reactivity descriptors, providing insights into the nucleophilic and electrophilic attack sites (Kollur et al., 2019). Such studies are essential for understanding the chemical behavior of Isepacin under various conditions.

Scientific Research Applications

Pharmacological Research

Pharmacoepidemiologic studies, integral to therapeutic risk management and comparative effectiveness research, provide insights into healthcare product effects, including drugs like Isepacin. These studies assist in evaluating health care systems, interventions, and health-related behaviors, playing a crucial role in balancing benefits and risks of products such as Isepacin (Pharmacoepidemiology and Drug Safety, 2016).

Aminoglycoside Development

Research in aminoglycoside intermediates, crucial for developing drugs like Isepacin, focuses on overcoming challenges such as ototoxicity and nephrotoxicity. Isepacin, a novel broad-spectrum aminoglycoside, showcases high stability and low inactivation by enzymes, highlighting the importance of semi-synthetic derivatives in modern pharmacology (Bulletin of The Korean Chemical Society, 2003).

Antimicrobial Applications

Isepacin, as an aminoglycoside, has been tested for antimicrobial efficacy. Studies have shown its effectiveness against gentamicin-resistant gram-negative bacilli and enterococci, both alone and combined with broad-spectrum beta-lactams. This suggests its potential use in treating resistant bacterial infections (Journal of chemotherapy, 1991).

Analytical Method Development

Analytical methods for measuring Isepacin in biological fluids like plasma and urine have been developed, using techniques like high-performance liquid chromatography. Such methods are essential for pharmacokinetic studies and drug monitoring, ensuring accurate and efficient measurement of Isepacin levels (Journal of chromatography, 1990).

Synergistic Studies

Research into the synergistic effects of Isepacin with other antibiotics, particularly beta-lactams, against pathogens like Pseudomonas aeruginosa, has demonstrated increased protective effects compared to individual antibiotics. These findings are crucial for developing effective combination therapies in treating bacterial infections (The Japanese journal of antibiotics, 1988).

properties

IUPAC Name

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRHRXGIWOVDQ-MGAUJLSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N5O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isepacin

CAS RN

67814-76-0, 393574-17-9
Record name D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67814-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isepamicin monosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISEPAMICIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
ES KIM, YS KIM, JH LEE - Korean Journal of Nephrology, 1998 - pesquisa.bvsalud.org
… and fourteen subjects in GroupIII were given 200mg of Isepacin sulfate twice a day. Urine from … of Micronomicin sulfate appear stronger than that of Isepacin sulfate. Our data suggest the …
Number of citations: 1 pesquisa.bvsalud.org
R Narita, M Murata, Y Kihara, S Abe… - Official journal of the …, 2001 - journals.lww.com
… The patient responded to systemic antibiotic therapy (2 g of sulbactam plus cefoperazon for 2 days, 1 g of imipenem plus cilastatin for 5 days, and 0.4 g of isepacin for 10 days), …
Number of citations: 12 journals.lww.com
JS Oh, SG Kim, JS You, HG Min, JW Kim… - Maxillofacial Plastic …, 2014 - ncbi.nlm.nih.gov
… The patient was treated with intravenous antibiotics: ampicillin, metronidazole and isepacin according to antibiotics sensitivity test. The general condition of the patient improved (Table 1…
Number of citations: 15 www.ncbi.nlm.nih.gov
GH Rho, KH Chung, KH Cho, YS Kim - 대한한의학회지, 2001 - koreascience.kr
Diarrhea is the frequent passage of loose, watery stool (frequency: ${\geq} 4/day $, weight: ${\geq} 250g/day $) Most antibiotics can cause inflammatory change of the colon or …
Number of citations: 2 koreascience.kr
H Brozmanová, B Kořístková, R Hrdlička… - researchgate.net
… Isepamicin in concentration 250 mg/ml ISEPACIN ® Shering-Plough was used for preparing stock solution. Tobramicin used as internal standard was obtained from Biogal as …
Number of citations: 0 www.researchgate.net
DJ Newman, GM Cragg - Journal of natural products, 2007 - ACS Publications
This review is an updated and expanded version of two prior reviews that were published in this journal in 1997 and 2003. In the case of all approved agents the time frame has been …
Number of citations: 217 pubs.acs.org
SY Kim, JS Lim, DH Kim, HJ Lee, JB Cho… - Korean journal of …, 2011 - ncbi.nlm.nih.gov
… Broad-spectrum antibiotics (piperacilin/tazobactam and isepacin) were immediately administered after obtaining blood and urine for culture studies. …
Number of citations: 11 www.ncbi.nlm.nih.gov
Y Takamiya, K Shirai, M Fu**o, N Miller, Y Tsuchiya… - Journal of …, 2008 - Elsevier
… He was treated with cefotiam and fosfomycin for 10 days, ampicillin and isepacin for 4 weeks, and oral antibiotics were administered for the next several months. A cardiac …
Number of citations: 12 www.sciencedirect.com
DJ Newman, GM Cragg - Journal of natural products, 2012 - ACS Publications
This review is an updated and expanded version of the three prior reviews that were published in this journal in 1997, 2003, and 2007. In the case of all approved therapeutic agents, …
Number of citations: 896 pubs.acs.org
DJ Newman, GM Cragg, KM Snader - Journal of natural products, 2003 - ACS Publications
This review is an updated and expanded version of a paper that was published in this journal in 1997. The time frame has been extended in both directions to include the 22 years from …
Number of citations: 848 pubs.acs.org

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